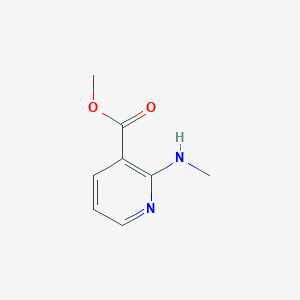

2-Methylamino-nicotinic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylamino-nicotinic acid methyl ester is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a methylamino group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-nicotinic acid methyl ester typically involves the reaction of methyl 2-chloronicotinate with methylamine. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under a nitrogen atmosphere. Potassium carbonate is often used as a base to facilitate the reaction. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylamino-nicotinic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.

Major Products Formed:

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of methyl 2-(methylamino)pyridine-3-carboxylate alcohol derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Applications De Recherche Scientifique

2-Methylamino-nicotinic acid methyl ester is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-Methylamino-nicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparaison Avec Des Composés Similaires

2-(Methylamino)pyridine: Shares a similar structure but lacks the carboxylate group.

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Structurally related but contains a thieno ring instead of a pyridine ring.

4-(Methylamino)pyridine: Similar but with the amino group at a different position on the pyridine ring.

Uniqueness: 2-Methylamino-nicotinic acid methyl ester is unique due to the presence of both the methylamino and carboxylate groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

2-Methylamino-nicotinic acid methyl ester is a compound that has garnered attention in various fields of biological research, particularly due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

This compound is a derivative of nicotinic acid, characterized by the presence of a methylamino group at the 2-position and a methyl ester group. Its structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it functions as an allosteric modulator of these receptors, enhancing their activity in the presence of agonists such as nicotine. This modulation can influence various physiological processes, including neurotransmission and muscle contraction.

Target Receptors

- α7 Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are implicated in cognitive functions and neuroprotection. Studies have shown that compounds similar to this compound can significantly enhance receptor activity, leading to increased neurotransmitter release and improved synaptic plasticity .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

The compound's neuroprotective effects have been investigated in models of neurodegeneration. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Study on Immunogenic Effects

Janda et al. utilized this compound as a hapten for developing nicotine vaccines. In their study, immunization with this compound resulted in high antibody titers against nicotine, indicating its potential application in immunotherapy for nicotine addiction .

Pharmacological Evaluation

In a pharmacological evaluation involving various analogs, it was found that modifications to the methylamino group significantly influenced the potency and efficacy of the compounds at nAChRs. For instance, analogs with longer alkyl chains demonstrated enhanced receptor modulation compared to shorter chains .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR) Data

| Compound Variant | R Group | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| 2-Methylamino | H | 0.18 | 1200 |

| 2-Ethylamino | CH3 | 0.14 | 600 |

| 2-Propylamino | C2H5 | 0.16 | 700 |

Propriétés

IUPAC Name |

methyl 2-(methylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-7-6(8(11)12-2)4-3-5-10-7/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFLXQWFXFCBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553169 |

Source

|

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110457-42-6 |

Source

|

| Record name | Methyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.